molecular formula C5H6N2S B1277125 3-aminopyridine-2(1H)-thione CAS No. 38240-21-0

3-aminopyridine-2(1H)-thione

Cat. No.: B1277125
CAS No.: 38240-21-0
M. Wt: 126.18 g/mol
InChI Key: ADMMJKIQWOJMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-aminopyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a thione group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopyridine-2(1H)-thione typically involves the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which subsequently cyclizes to form the desired thione compound. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or alcoholic medium

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 3-aminopyridine and carbon disulfide

    Catalysts: Potassium hydroxide or other suitable bases

    Reaction Vessels: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or distillation to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

3-aminopyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the amino group or the thione sulfur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

    Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether solvents.

    Substitution: Alkyl halides, acyl chlorides; room temperature to reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

3-aminopyridine-2(1H)-thione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-aminopyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its neurotropic activity is believed to result from its ability to interact with neurotransmitter receptors and modulate synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminopyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen or thiosemicarbazone analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420161
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-21-0
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminopyridine-2(1H)-thione
Reactant of Route 2
3-aminopyridine-2(1H)-thione
Reactant of Route 3
3-aminopyridine-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
3-aminopyridine-2(1H)-thione
Reactant of Route 5
Reactant of Route 5
3-aminopyridine-2(1H)-thione
Reactant of Route 6
3-aminopyridine-2(1H)-thione
Customer
Q & A

Q1: How is 3-aminopyridine-2(1H)-thione utilized in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives?

A2: this compound plays a crucial role as a building block in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives. This is achieved by reacting it with 2-bromoinden-1-ones []. The reaction proceeds through a condensation reaction, resulting in the formation of the desired heterocyclic system with a new C-S bond. This synthetic route allows for the introduction of various substituents on the pyridine ring of the final compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.